molecular formula C18H20N4OS B2378859 N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide CAS No. 1797361-28-4

N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide

Cat. No.: B2378859
CAS No.: 1797361-28-4
M. Wt: 340.45
InChI Key: QXSALJHJNBDLAC-UHFFFAOYSA-N
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Description

N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide is a complex organic compound that features a thiazole ring, a piperazine ring, and a carboxamide group. The thiazole ring is known for its diverse biological activities, making this compound of significant interest in medicinal chemistry .

Preparation Methods

The synthesis of N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide typically involves multiple steps:

Chemical Reactions Analysis

N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide undergoes various chemical reactions:

Scientific Research Applications

N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide can be compared with other thiazole and piperazine derivatives:

Properties

IUPAC Name

N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-4-prop-2-ynylpiperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c1-2-8-21-9-11-22(12-10-21)18(23)19-13-16-14-24-17(20-16)15-6-4-3-5-7-15/h1,3-7,14H,8-13H2,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSALJHJNBDLAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)C(=O)NCC2=CSC(=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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